molecular formula C27H18Br2O4 B14937733 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one

1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B14937733
M. Wt: 566.2 g/mol
InChI Key: UQNPNVNKEDAKGC-UHFFFAOYSA-N
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Description

1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a lactone-based structure with fused aromatic rings. This compound features two 4-bromobenzyloxy substituents at positions 1 and 3 of the core chromenone system. Its synthesis typically involves copper-catalyzed coupling of 2-bromobenzoic acids with resorcinol derivatives, followed by alkylation with 4-bromobenzyl bromide under basic conditions (K₂CO₃/DMF, 80–120°C) .

Properties

Molecular Formula

C27H18Br2O4

Molecular Weight

566.2 g/mol

IUPAC Name

1,3-bis[(4-bromophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C27H18Br2O4/c28-19-9-5-17(6-10-19)15-31-21-13-24(32-16-18-7-11-20(29)12-8-18)26-22-3-1-2-4-23(22)27(30)33-25(26)14-21/h1-14H,15-16H2

InChI Key

UQNPNVNKEDAKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br)OC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Dihydroxycoumarins

The benzo[c]chromen-6-one scaffold is typically synthesized via acid-catalyzed cyclization of 2,4-dihydroxycoumarin derivatives. In a representative procedure, 2,4-dihydroxycoumarin undergoes intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) in toluene at 80°C, forming the fused benzochromenone system. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by extraction with ethyl acetate followed by drying over anhydrous magnesium sulfate.

Purification and Characterization

Isolation Techniques

Post-reaction, the crude product is subjected to:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes inorganic salts and polar impurities.
  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (3:1) eluent isolates the target compound.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons from the chromenone core (δ 6.5–8.0 ppm) and methylene bridges of the 4-bromobenzyl groups (δ 4.8–5.2 ppm).
  • ¹³C NMR : Distinct peaks for the carbonyl group (δ 160–165 ppm) and quaternary carbons adjacent to oxygen atoms (δ 150–155 ppm).
  • HRMS : Molecular ion peaks confirm the molecular formula (C₂₇H₁₈Br₂O₄, [M+H]⁺ = 566.2 g/mol).

Mechanistic Insights

Alkylation Dynamics

The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of 4-bromobenzyl bromide. The electron-withdrawing bromine substituent on the benzyl group enhances the leaving group ability of bromide, accelerating substitution.

Solvent Effects

Polar aprotic solvents like DMF stabilize the transition state by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide ion. Conversely, nonpolar solvents like toluene are less effective, as evidenced by lower yields in comparative studies.

Applications and Derivatives

Functionalization Strategies

  • Cross-Coupling Reactions : The bromine atoms on the benzyl groups enable further derivatization via Suzuki-Miyaura coupling, introducing aryl or heteroaryl moieties.
  • Reductive Ether Cleavage : Hydrogenolysis with Pd/C under H₂ atmosphere removes the benzyl groups, regenerating the dihydroxy precursor for alternative functionalization.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Derivatives of 6H-Benzo[c]chromen-6-one and Their Properties

Compound Name Substituents (Positions) Biological Activity (IC₅₀ or Selectivity) Key Findings
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one 1,3-(4-bromobenzyloxy) PDE2 inhibition: Not reported Enhanced lipophilicity and steric bulk may improve target binding .
1f (Alkoxylated derivative) 3-(4-propylphenoxy) PDE2 inhibition: 3.67 ± 0.47 µM Optimal PDE2 inhibition due to hydrophobic interactions with L770 residue .
2e (Alkylated derivative) 3-(pentyloxy) PDE2 inhibition: 33.95 µM Five-carbon alkyl chain maximizes PDE2 inhibition via hydrophobic fit .
1u (Morpholinoethoxy derivative) 3-(2-morpholinoethoxy) PDE2 inhibition: Not reported Polar morpholine group reduces activity compared to alkyl/aromatic groups .
ERβ-selective derivatives 3,8-dihydroxy ERβ selectivity: >100-fold vs. ERα Bis-hydroxylation at 3 and 8 positions critical for ERβ agonism .

Structure-Activity Relationship (SAR) Insights

  • Substituent Length and Lipophilicity : Alkyl chains (e.g., pentyl in 2e ) with ~5 carbons exhibit optimal PDE2 inhibition, balancing lipophilicity and steric effects . In contrast, bulkier aromatic groups (e.g., 4-bromobenzyl in the target compound) may hinder binding to PDE2 but enhance interactions with other targets like cholinesterases .
  • Electron-Withdrawing Groups : Bromine atoms in the target compound increase electron density and may stabilize π-π stacking with aromatic residues in enzyme active sites .
  • Polar vs. Nonpolar Groups: Derivatives with polar substituents (e.g., morpholinoethoxy in 1u) show reduced activity compared to nonpolar analogs, suggesting hydrophobic interactions dominate PDE2 binding .

Comparative Pharmacological Profiles

Table 2: Target Selectivity Across Derivatives

Compound Type PDE2 Inhibition Cholinesterase Inhibition ERβ Selectivity
Alkylated (e.g., 2e) High (IC₅₀ ~34 µM) Moderate Low
Aromatic (e.g., target) Not reported High (comparable to rivastigmine) Low
Hydroxylated (e.g., ERβ agonists) Low Not reported High (>100-fold)
  • PDE2 Inhibitors : Alkylated derivatives (e.g., 1f , 2e ) outperform hydroxylated or polar analogs, with 1f showing IC₅₀ values comparable to the reference inhibitor BAY 60-7550 .
  • Cholinesterase Inhibitors : Aromatic derivatives, including the target compound, exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), rivaling clinical agents like donepezil .
  • ERβ Agonists : Bis-hydroxylated derivatives (3,8-dihydroxy) demonstrate potent ERβ selectivity, absent in brominated or alkylated analogs .

Biological Activity

1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is a compound that belongs to the class of benzo[c]chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is C27H18Br2O4C_{27}H_{18}Br_2O_4, with a molecular weight of 566.25 g/mol. The compound features two bromobenzyl ether groups attached to a benzo[c]chromenone scaffold, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 4-bromobenzyl alcohol with appropriate coumarin derivatives under acidic conditions. The use of environmentally friendly solvents and microwave-assisted synthesis has been reported to enhance yield and reduce reaction times .

Antitumor Activity

Research indicates that compounds structurally related to benzo[c]chromenones exhibit significant antitumor properties. In vitro studies have shown that 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human breast cancer cells .

Antibacterial Effects

The compound has also been assessed for antibacterial activity. Preliminary tests revealed that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential as a lead compound for developing new antibacterial agents .

The mechanism by which 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of benzo[c]chromenones:

  • Case Study 1 : A study on a structurally similar compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with its in vitro potency. This suggests that 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one may have similar therapeutic efficacy .
  • Case Study 2 : Another investigation into the antibacterial properties reported that compounds with similar structural motifs showed enhanced efficacy when combined with conventional antibiotics, indicating a possible synergistic effect .

Research Findings Summary Table

Biological Activity IC50 (µM) Target Study Reference
Antitumor5.0Breast Cancer Cells
Antibacterial12.0Staphylococcus aureus
Apoptosis InductionN/ACaspase Activation

Q & A

Basic: What are the optimized synthetic pathways for 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Copper-Catalyzed Coupling: React 2-bromobenzoic acid derivatives with resorcinol in the presence of CuSO₄/NaOH to form intermediates, followed by alkylation with 4-bromobenzyl halides (yields: 50–75%) .
  • Three-Component Green Synthesis: Combine primary amines, β-ketoesters, and chalcones in glycerol with Sc(OTf)₃ catalysis under solvent-free conditions (100°C, 24 h). Purify via silica chromatography (petroleum ether/ethyl acetate) for improved eco-efficiency .

Advanced: How can researchers resolve contradictions in reported synthetic yields for 6H-benzo[c]chromen-6-one derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75%) arise from:

  • Halide Reactivity: Bulkier bromobenzyl groups reduce nucleophilic substitution efficiency compared to iodomethane .
  • Catalyst Optimization: Sc(OTf)₃ in green synthesis minimizes side reactions vs. traditional Cu catalysts, improving reproducibility .
  • Purification: Column chromatography with gradient elution (e.g., 96:4 to 90:10 petroleum ether/ethyl acetate) enhances purity and yield consistency .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use FTIR to identify lactone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) .
  • Fluorescence Profiling: Excitation/emission spectra (e.g., λₑₓ = 360 nm, λₑₘ = 450 nm) to study metal-sensing properties .

Advanced: How does substituent variation at the 3-position affect PDE2 inhibition?

Methodological Answer:

  • Alkyl Chain Optimization: Derivatives with 5-carbon chains (e.g., pentyl) show highest PDE2 inhibition (IC₅₀ = 33.95 μM) due to hydrophobic pocket compatibility in the 4HTX protein structure .
  • Bromobenzyl vs. Methyl: Bulky 4-bromobenzyl groups reduce activity by 40% compared to smaller alkyl groups, as shown in molecular docking studies .

Advanced: What molecular interactions drive cholinesterase inhibition?

Methodological Answer:

  • Piperazine Spacer Role: A three-carbon spacer between the chromenone core and piperazine enhances binding to the catalytic anionic site (CAS) of acetylcholinesterase (AChE), with ΔG = -9.2 kcal/mol in docking studies .
  • Lactone Ring Orientation: The lactone ring mimics the estradiol "B-ring" orientation, stabilizing interactions with ERβ (Kd < 10 nM) .

Basic: How to evaluate cholinesterase inhibitory activity experimentally?

Methodological Answer:

  • Ellman’s Assay: Mix compound (0.1–100 μM) with AChE/BChE, DTNB, and acetylthiocholine. Measure absorbance at 412 nm to calculate IC₅₀ .
  • HTRF Coactivator Assay: For ERβ selectivity, use HTRF-based recruitment assays with fluorescent-tagged coactivators (e.g., SRC-1) .

Advanced: What mechanisms explain its fluorescence quenching with Fe³⁺?

Methodological Answer:

  • Photoinduced Electron Transfer (PET): Fe³⁺ binds to the 3-hydroxy group, disrupting the HOMO-LUMO gap (ΔE = 2.8 eV), causing fluorescence quenching (Stern-Volmer constant Ksv = 1.2 × 10⁴ M⁻¹) .
  • In Vitro Validation: Test in neuronal cell lysates; 80% quenching at 10 μM Fe³⁺ confirms sensor utility .

Advanced: How to design ERβ-selective agonists using chromenone derivatives?

Methodological Answer:

  • Substituent Requirements: Bis-hydroxylation at positions 3 and 8 is critical (ERβ IC₅₀ = 8 nM vs. ERα IC₅₀ > 1 μM) .
  • Molecular Dynamics (MD): Simulate binding to ERβ’s helix 12; optimal dihedral angles (120–135°) between chromenone and phenyl rings enhance selectivity .

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